molecular formula C22H18F2N4O2S2 B11446316 2,6-Difluoro-N-{2-[3-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}benzamide

2,6-Difluoro-N-{2-[3-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}benzamide

Cat. No.: B11446316
M. Wt: 472.5 g/mol
InChI Key: MZAMXVCGKGFFBR-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{2-[3-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an indole moiety linked via a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-{2-[3-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Synthesis: The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The thiazole and indole units are then coupled using a suitable linker, often involving a sulfanyl group.

    Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and indole moieties are known to interact with biological systems, potentially affecting signal transduction pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Shares the benzamide core but lacks the thiazole and indole moieties.

    1H-Indole-3-carboxamide: Contains the indole moiety but lacks the difluoro and thiazole groups.

    Thiazole-2-carboxamide: Features the thiazole ring but lacks the indole and difluoro groups.

Uniqueness

2,6-Difluoro-N-{2-[3-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}benzamide is unique due to its combination of difluoro, thiazole, and indole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H18F2N4O2S2

Molecular Weight

472.5 g/mol

IUPAC Name

2,6-difluoro-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

InChI

InChI=1S/C22H18F2N4O2S2/c23-15-5-3-6-16(24)20(15)21(30)25-8-10-28-12-18(14-4-1-2-7-17(14)28)32-13-19(29)27-22-26-9-11-31-22/h1-7,9,11-12H,8,10,13H2,(H,25,30)(H,26,27,29)

InChI Key

MZAMXVCGKGFFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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